molecular formula C13H7NO5 B8347540 4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan

4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan

Cat. No.: B8347540
M. Wt: 257.20 g/mol
InChI Key: BXTOVKIQBTXWHO-UHFFFAOYSA-N
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Description

4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan is a useful research compound. Its molecular formula is C13H7NO5 and its molecular weight is 257.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7NO5

Molecular Weight

257.20 g/mol

IUPAC Name

4-hydroxy-8-nitrodibenzofuran-1-carbaldehyde

InChI

InChI=1S/C13H7NO5/c15-6-7-1-3-10(16)13-12(7)9-5-8(14(17)18)2-4-11(9)19-13/h1-6,16H

InChI Key

BXTOVKIQBTXWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C=CC(=C3O2)O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-cyclopentyloxy-8-nitro-1-formyl dibenzo[b,d]furan (200 mg, 0.530 mol) was heated in HBr (47% in acetic acid) (5 ml) in glacial acetic acid (10 ml) at 50° C. for 7-8 h. The reaction contents were poured in ice-water (200 ml) and extracted with ethyl acetate (3×50 ml). The combined organic layer was washed with saturated sodium bicarbonate, and water and dried over anhydrous sodium sulfate. Removal of the organic solvent in vacuo afforded the crude product as a white solid (150 mg). The crude white solid was used as such without further purification. mp: >270° C.
Name
4-cyclopentyloxy-8-nitro-1-formyl dibenzo[b,d]furan
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 20 L 4 necked RB flask fitted with a mechanical stirrer, reflux condenser, add 4-cyclopentyloxy-8-nitro-1-formyldibenzofuran (1.2 kg, 3.75 M), 30% Hydrobromic acid in acetic acid (6 L) under stirring. Heat the reaction mixture to 80-90° C. and maintain for 30 min under stirring. Additional quantity of 30% Hydrobromic acid in acetic acid (4.2 L×3 times) was added lot wise in the interval of every 45 minutes at temp. 80-90° C. The progress of the reaction was monitored by HPLC. It was observed that that 2-3% of the starting material was left un reacted, even after prolonging the maintenance for additional 1hr. After this, the reaction mixture was cooled to 10-15° C. and water (24 L) was added at 10-15° C. under stirring. The diluted reaction mixture was brought to 25-35° C. and maintained for 30 min under stirring. The precipitated product was filtered, washed with water (8 L×5) till pH becomes neutral. The wet cake was charged with toluene (12 L) and subjected to azeotropic distillation of water by refluxing to temperature of 110° C. After complete removal of water, the reaction mixture was brought to 25-35° C. filtered and dried in vaccum oven below 60° C. till MC/LOD reaches <1%. The dried product appears as pale yellow solid, weighs about 896-915 g, yield 93-95%, purity 97% by HPLC, m.p>270° C. The product was further purified as follows. In a 10 L four necked RB flask, fitted with a mechanical stirrer, reflux condenser add 4-hydroxy-8-nitro-1-formyldibenzofuran obtained in the above step (1.0 kg, 3.89 M), dimethyl foramide (2 L) at 25-35° C. under stirring. The RM was heated to 80° C. and maintained for 30 min under stirring for complete dissolution. After dissolution, potassium carbonate (850 g, 6.11 M) was added at 80° C. and maintained for 2 h under stirring. The reaction mixture was cooled to 10° C. and filtered. The wet cake was washed with acetone (1 L) and the solid after washing was dissolved in DM water (9 L) and the solution was cooled to 5-10° C. under stirring. The pH of the aqueous solution was adjusted from 10 to 4.5 by neutralizing with conc. HCl (1.5 L). The precipitated product was filtered washed with water (10 L×5) till pH becomes neutral, dried in vacuum. Oven at 60-65° C. till MC<1%. The dried product appears as cream solid, weighs about 800-820 g, yield 83%-85%, m.p.>270; purity>99% by HPLC. The IR (KBr) spectrum shows 3130 (CH str), 1657 (CO str), 1333 (NO2 str) The 1H-NMR (DMSO-d6) shows δ 12.0 (broad, 1H), 10.2 (s, 1H), 9.8 (s, 1H), 8.6 (d, 1H), 8.0 (m, 2H), 7.2 (d, 1H). The CI mass shows m/z 257 (M+). The elemental analysis shows calculated % C, 60.71; % H, 2.74; % N, 5.45; observed % C, 60.59; % H.
[Compound]
Name
4
Quantity
20 L
Type
reactant
Reaction Step One
Name
4-cyclopentyloxy-8-nitro-1-formyldibenzofuran
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 L
Type
solvent
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
24 L
Type
reactant
Reaction Step Five
Quantity
850 g
Type
reactant
Reaction Step Six

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